

Physicochemical Properties of D-Talose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Talose*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **D-Talose**, a rare aldohexose sugar. The information presented is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates procedural workflows.

Core Physicochemical Data

D-Talose is an unnatural monosaccharide, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.^[1] Its physical and chemical characteristics are crucial for its application in research and development. The following tables summarize its key properties.

Table 1: General and Physical Properties of D-Talose

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆	[1][2][3][4]
Molecular Weight	180.16 g/mol	[1][2][3][4]
Appearance	White solid / crystals	[2][4][5]
Melting Point	124-127 °C	[1][5]
136-138 °C	[2][4]	
Density	1.581 g/mL	[1][5]
Boiling Point	232.96 °C (rough estimate)	[5]

Table 2: Solubility and Chemical Properties of D-Talose

Property	Value	Source(s)
Solubility in Water	0.1 g/mL (100 g/L)	[1][5]
Solubility in Other Solvents	Slightly soluble in methanol; Slightly soluble in DMSO	[1][2][4]
Specific Optical Rotation [α] ²⁰ /D	+21° ± 1° (c=1% in H ₂ O, after 3 hr)	[5]
pKa (Predicted)	12.45 ± 0.20	[5]

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physicochemical properties of monosaccharides like **D-Talose**.

Determination of Melting Point (Capillary Method)

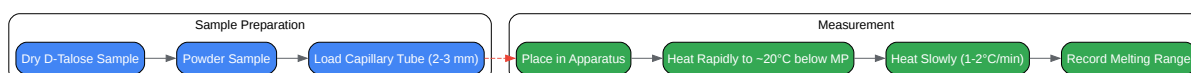
The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of liquid formation to the complete liquefaction of the solid

is recorded as the melting point range.[6]

Methodology:

- Sample Preparation: The **D-Talose** sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[6][7]
- Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[7][8][9]
- Measurement:
 - The loaded capillary tube is placed into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[8]
 - If the approximate melting point is unknown, a rapid heating run (10-20 °C/minute) is performed to get a preliminary range.[8]
 - A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[7]
 - The heating rate is then reduced to a slow rate (1-2 °C/minute) to allow for thermal equilibrium.[7][8]
 - The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.



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Diagram 1: Workflow for Melting Point Determination.

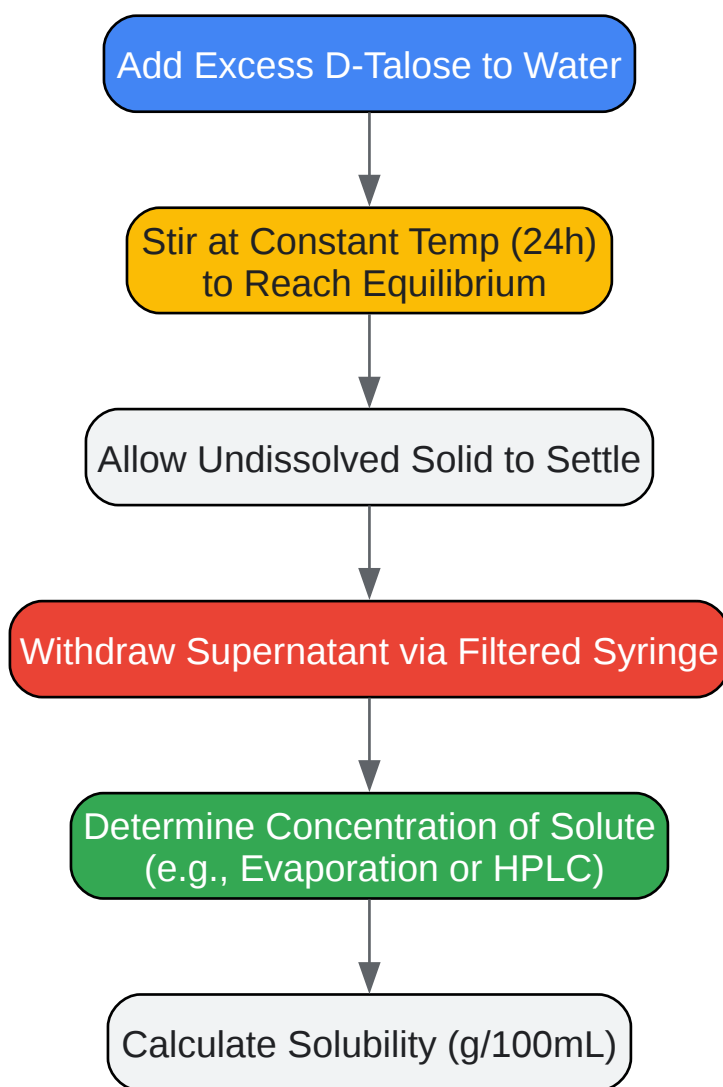
Determination of Aqueous Solubility

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A supersaturated solution is created and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

- **Sample Preparation:** Add an excess amount of **D-Talose** to a known volume of deionized water (e.g., 100 mL) in a flask at a constant temperature (e.g., 20 °C).
- **Equilibration:** The mixture is stirred vigorously for a prolonged period (e.g., 24 hours) using a magnetic stirrer to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.
- **Separation:** The stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.^[10]
- **Analysis:** The concentration of **D-Talose** in the clear supernatant is determined. A common method involves carefully evaporating the solvent from a known volume of the solution and weighing the remaining solid residue. Alternatively, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.
- **Calculation:** The solubility is expressed as grams of solute per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).



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Diagram 2: Workflow for Aqueous Solubility Determination.

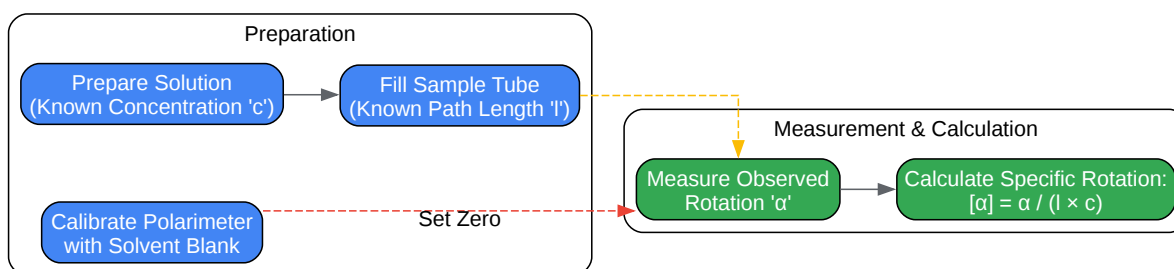
Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like **D-Talose**. The specific rotation is a standardized measure of this property.

Principle: Plane-polarized light is passed through a solution of the chiral compound. The molecule will rotate the plane of this light by a certain angle. The specific rotation is calculated from this observed angle, taking into account the solution concentration and the path length of the light.^{[11][12]}

Methodology:

- **Solution Preparation:** Prepare a solution of **D-Talose** of a known concentration (c), typically in g/mL. For **D-Talose**, a 1% solution (0.01 g/mL) in deionized water is standard.[\[5\]](#)
- **Instrument Calibration:** Calibrate the polarimeter using a blank sample (the pure solvent, in this case, deionized water). The reading for the blank is set to zero.[\[13\]](#)
- **Sample Measurement:**
 - Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the **D-Talose** solution, ensuring no air bubbles are present.[\[13\]](#)
 - Place the sample tube in the polarimeter.
 - Measure the observed angle of rotation (α). A positive value indicates dextrorotation (clockwise), while a negative value indicates levorotation (counter-clockwise).
- **Calculation:** The specific rotation ($[\alpha]$) is calculated using Biot's Law:[\[13\]](#)[\[14\]](#)
 - $[\alpha]_{T\lambda} = \alpha / (l \times c)$
 - Where:
 - T is the temperature in degrees Celsius (commonly 20°C).
 - λ is the wavelength of light (commonly the Sodium D-line, 589 nm).
 - α is the observed rotation in degrees.
 - l is the path length in decimeters (dm).
 - c is the concentration in g/mL.



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Diagram 3: Workflow for Specific Optical Rotation Measurement.

Biological Significance and Pathways

D-Talose is classified as an "unnatural" or rare sugar, meaning it is not commonly found in biological systems in significant quantities.[1] As such, it is not a substrate in major metabolic pathways like glycolysis. Its primary utility in a biological context is as a research tool, for example, as a substrate to identify, differentiate, and characterize specific enzymes, such as ribose-5-phosphate isomerases. Due to its limited natural role, established signaling pathways involving **D-Talose** are not documented.

Conclusion

This guide provides foundational data and standardized protocols for the physicochemical characterization of **D-Talose**. The presented information on its melting point, solubility, and optical rotation serves as a critical resource for researchers utilizing this rare sugar in synthetic chemistry, enzyme characterization, and drug development. Adherence to the detailed experimental protocols is essential for obtaining accurate and reproducible results.

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